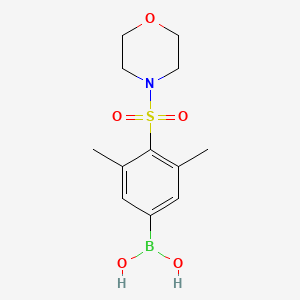

(3,5-Dimethyl-4-(morpholinosulfonyl)phenyl)boronic acid

Descripción general

Descripción

(3,5-Dimethyl-4-(morpholinosulfonyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethyl-4-(morpholinosulfonyl)phenyl)boronic acid typically involves the reaction of 3,5-dimethyl-4-(morpholinosulfonyl)phenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions: (3,5-Dimethyl-4-(morpholinosulfonyl)phenyl)boronic acid primarily undergoes Suzuki–Miyaura coupling reactions. These reactions involve the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), solvents (e.g., toluene, ethanol)

Conditions: Mild temperatures (50-100°C), inert atmosphere (e.g., nitrogen or argon)

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Aplicaciones Científicas De Investigación

Overview

(3,5-Dimethyl-4-(morpholinosulfonyl)phenyl)boronic acid (CAS No. 1704067-46-8) is a boronic acid derivative that has garnered attention in various fields of scientific research due to its unique chemical properties. This compound is primarily utilized in medicinal chemistry, materials science, and biochemical assays.

Medicinal Chemistry

This compound is studied for its potential as a pharmacophore in drug development. Its boronic acid functionality allows for the formation of reversible covalent bonds with diols, making it a useful scaffold for designing inhibitors targeting enzymes involved in various diseases.

Key Areas of Investigation:

- Anticancer Agents: Research indicates its potential in developing inhibitors for cancer-related pathways, particularly those involving proteasomes and kinases.

- Antimicrobial Properties: Studies suggest that this compound may exhibit antibacterial effects, making it a candidate for new antibiotic formulations.

Materials Science

In materials science, this compound is explored for its role in synthesizing advanced materials such as polymers and nanomaterials. Its unique structural properties allow it to act as a cross-linking agent or a building block in polymer chemistry.

Applications:

- Polymer Synthesis: Used to enhance the mechanical properties and thermal stability of polymers.

- Nanocomposites: Its incorporation into nanomaterials can improve electrical conductivity and thermal properties.

Biochemical Assays

This compound serves as a valuable probe in biochemical assays to study enzyme interactions and cellular pathways.

Usage Examples:

- Enzyme Inhibition Studies: It helps in understanding the mechanisms of action of various enzymes by serving as an inhibitor.

- Cellular Pathway Analysis: Utilized to investigate signaling pathways within cells, contributing to the understanding of disease mechanisms.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the efficacy of this compound as an inhibitor of specific cancer cell lines. The results demonstrated significant growth inhibition at low micromolar concentrations, suggesting its potential as a lead compound for further development.

Case Study 2: Polymer Development

Research documented in Advanced Materials highlighted the use of this boronic acid derivative in creating high-performance polymeric materials. The incorporation of this compound led to enhanced thermal stability and mechanical properties compared to traditional polymers.

Mecanismo De Acción

The mechanism of action of (3,5-Dimethyl-4-(morpholinosulfonyl)phenyl)boronic acid in Suzuki–Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Phenylboronic Acid: Commonly used in Suzuki–Miyaura coupling but lacks the additional functional groups present in (3,5-Dimethyl-4-(morpholinosulfonyl)phenyl)boronic acid.

4-Formylphenylboronic Acid: Another boronic acid derivative used in organic synthesis, but with different reactivity and applications.

Uniqueness: this compound is unique due to its morpholinosulfonyl group, which enhances its solubility and reactivity in various organic reactions. This makes it particularly valuable in the synthesis of complex molecules and advanced materials .

Actividad Biológica

(3,5-Dimethyl-4-(morpholinosulfonyl)phenyl)boronic acid, identified by its CAS number 1704067-46-8, is a compound of significant interest in various fields of research, particularly in medicinal chemistry and biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure:

The compound features a boronic acid functional group attached to a phenyl ring that is further substituted with morpholino and sulfonyl groups. This unique structure contributes to its reactivity and biological properties.

Synthesis:

The synthesis typically involves the reaction of 3,5-dimethyl-4-(morpholinosulfonyl)phenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is conducted in the presence of bases like potassium carbonate and solvents such as toluene or ethanol, optimized for large-scale production using continuous flow reactors to ensure consistent quality .

The primary mechanism of action for this compound is through its role as a reagent in Suzuki–Miyaura coupling reactions. This allows for the synthesis of complex organic molecules which are crucial in drug development . Additionally, it has been explored for its potential in developing fluorescent probes for biological imaging and as a scaffold for kinase inhibitors .

Therapeutic Applications

-

Cancer Research:

- The compound has been investigated for its role in synthesizing kinase inhibitors, which are pivotal in cancer treatment due to their ability to interfere with cell signaling pathways that promote tumor growth .

- In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, suggesting potential applications in oncology .

- Neurodegenerative Diseases:

- Antimicrobial Activity:

Case Studies and Research Findings

Propiedades

IUPAC Name |

(3,5-dimethyl-4-morpholin-4-ylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO5S/c1-9-7-11(13(15)16)8-10(2)12(9)20(17,18)14-3-5-19-6-4-14/h7-8,15-16H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWCNHDAUCGNNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOCC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.